

OLHHA safety and toxicity profile

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Compound of Interest

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An In-Depth Technical Guide on the Safety and Toxicity Profile of N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (**OLHHA**)

Executive Summary

N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (**OLHHA**) is a novel dual-acting small molecule investigated for its therapeutic potential in metabolic and alcohol use disorders. It functions as a cannabinoid CB1 receptor antagonist and a peroxisome proliferator-activated receptor alpha (PPAR α) agonist. Preclinical studies, primarily in rodent models, have established a favorable safety and toxicity profile for **OLHHA**. It has demonstrated efficacy in reducing alcohol intake, ameliorating non-alcoholic fatty liver disease (NAFLD), and improving metabolic parameters without significant adverse effects. This document provides a comprehensive overview of the available preclinical safety and toxicity data, details the experimental methodologies employed in these assessments, and illustrates the core signaling pathways through which **OLHHA** exerts its effects.

Note on Data Availability: This guide is synthesized from publicly available research abstracts, review articles, and patent filings. While these sources confirm the execution and outcomes of key safety studies, the specific quantitative data (e.g., mean values and statistical measures for biochemical assays) and highly detailed, step-by-step protocols from the primary preclinical studies were not available in the accessed literature. The presented information is a comprehensive reflection of the existing, publicly accessible findings.

Non-Clinical Safety and Toxicity Profile

Preclinical evaluations of **OLHHA** in rat models have consistently indicated a safe pharmacological profile.[1][2][3][4] Repeated administration did not lead to the development of tolerance or produce toxicological changes, particularly in the liver.[5] Chronic treatment in obese Zucker rats was associated with a general improvement in plasma biomarkers related to liver damage.[1][2][3]

Cardiotoxicity Assessment: hERG Channel Interaction

A critical component of preclinical safety assessment is evaluating a compound's potential to induce cardiac arrhythmias by blocking the human ether-a-go-go-related gene (hERG) potassium channel. **OLHHA** exhibited no significant inhibitory activity on the hERG channel, with a half-maximal inhibitory concentration (IC50) value greater than 150 μM . [1] This high IC50 value suggests a low risk of causing drug-induced QT prolongation, a key concern for cardiotoxicity.[1][3]

Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

OLHHA was evaluated for its potential to inhibit major cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of most clinical drugs. The studies found that **OLHHA** had no moderate effects on the activity of the tested liver cytochrome P450 isoforms.[6] This indicates a low likelihood of **OLHHA** causing clinically significant drug-drug interactions by inhibiting the metabolic pathways of co-administered medications.[4]

Quantitative Data Summary

The following tables summarize the key safety and efficacy parameters investigated in preclinical studies of **OLHHA**.

Table 1: In Vitro Safety Pharmacology

Parameter	Assay System	Result	Implication
hERG Channel Inhibition	Not specified, likely patch clamp or flux assay on hERG-transfected cells.	IC50 > 150 μ M[1]	Low risk of cardiotoxicity and QT prolongation.[1][3]
Cytochrome P450 Inhibition	Human liver microsomes with isoform-specific substrates.	No moderate inhibitory effects observed.[6]	Low potential for metabolism-based drug-drug interactions.[4]

Table 2: In Vivo Safety & Efficacy in Zucker Rat Model of NAFLD

Parameter	Animal Model	Treatment	Outcome
Hepatic Lipid Accumulation	Obese Zucker Rats	5 mg/kg OLHHA, daily i.p. for 15 days	Significantly reduced.[1][2][3]
Plasma Triglycerides	Obese Zucker Rats	5 mg/kg OLHHA, daily i.p. for 15 days	Significantly reduced.[1][2][3]
Plasma Transaminases (ALT, AST)	Obese Zucker Rats	5 mg/kg OLHHA, daily i.p. for 15 days	General improvement in profile related to liver damage.[1]
Apoptosis Markers (Caspase-3)	Obese Zucker Rats	5 mg/kg OLHHA, daily i.p. for 15 days	Reduced expression, indicating an anti-apoptotic effect.[3]
Body Weight	Obese Zucker Rats	5 mg/kg OLHHA, daily i.p. for 15 days	No significant reduction in obese rats; reduction observed in lean rats.[7]

Table 3: Efficacy in Rat Model of Alcohol Consumption

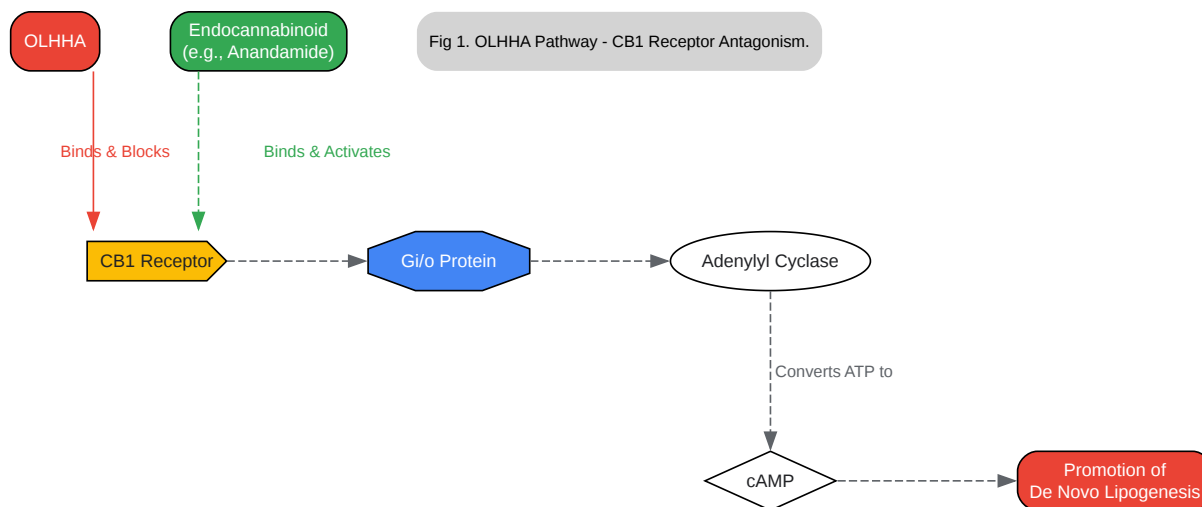
Parameter	Animal Model	Treatment	Outcome
Alcohol Intake	Alcohol-preferring msP rats	Acute administration	Potent inhibition (EC50 of 0.2 mg/kg). [5]
Alcohol Self-Administration	Wistar and msP rats	Acute administration	Significantly reduced. [5]
Tolerance	msP rats	Repeated administration	No development of tolerance observed.[5]

Mechanism of Action & Signaling Pathways

OLHHA's therapeutic effects are derived from its unique dual pharmacology, simultaneously modulating two key signaling systems: the endocannabinoid system and the PPAR nuclear receptor family.

CB1 Receptor Antagonism

The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is overactive in metabolic disorders and addiction.[7] As an antagonist, **OLHHA** binds to the CB1 receptor and prevents its activation by endogenous cannabinoids like anandamide. This blockade inhibits the downstream Gi/o protein signaling cascade, which normally suppresses adenylyl cyclase activity and reduces cyclic AMP (cAMP) levels.[4] In the liver, CB1 receptor activation promotes de novo lipogenesis; therefore, **OLHHA**'s antagonism of this receptor contributes to its anti-steatotic effects.[3]



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Fig 1. **OLHHA** Pathway - CB1 Receptor Antagonism.

PPAR α Agonism

PPAR α is a ligand-activated transcription factor highly expressed in the liver that plays a pivotal role in regulating lipid metabolism.[7] As a PPAR α agonist, **OLHHA** binds to and activates this receptor. The activated PPAR α then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes encoding enzymes essential for fatty acid oxidation (e.g., CPT1, ACOX1) and downregulates the expression of lipogenic enzymes (e.g., FAS, HMGCR), leading to reduced lipid synthesis and enhanced lipid breakdown.[3]

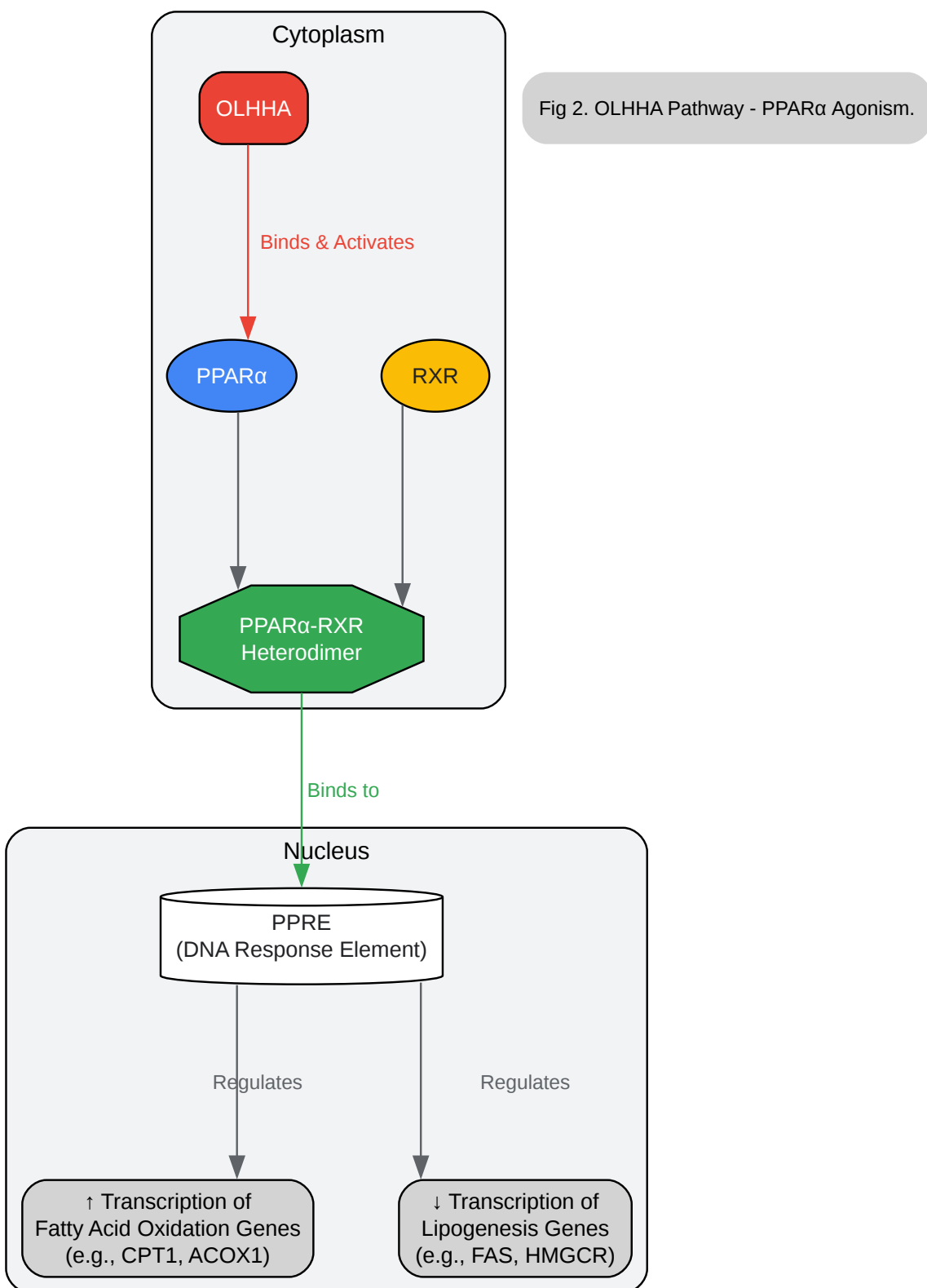


Fig 2. OLHHA Pathway - PPARα Agonism.

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Fig 2. **OLHHA** Pathway - PPARα Agonism.

Experimental Protocols

The safety and efficacy of **OLHHA** were established through a series of in vitro and in vivo experiments. While specific, granular details are proprietary to the conducting laboratories, the methodologies adhere to standard practices in preclinical drug development.

In Vivo Animal Studies

- Model: Male lean and obese Zucker rats were used as a genetic model of obesity and NAFLD. Marchigian-Sardinian alcohol-preferring (msP) rats were used for alcohol consumption studies.[\[1\]](#)[\[5\]](#)
- Drug Administration: **OLHHA** was administered via daily intraperitoneal (i.p.) injection at a dose of 5 mg/kg for a period of 15 days for the NAFLD study.[\[1\]](#)[\[2\]](#)
- Workflow:

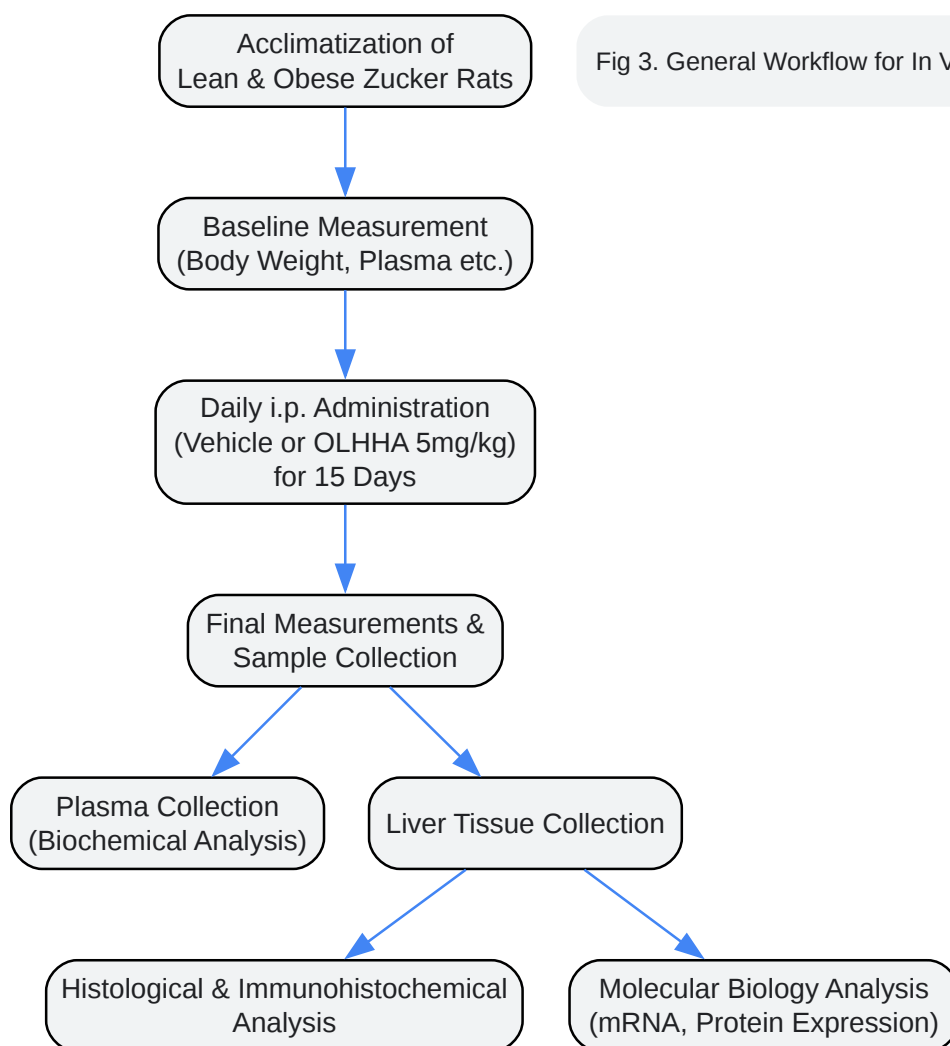


Fig 3. General Workflow for In Vivo NAFLD Study.

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Fig 3. General Workflow for In Vivo NAFLD Study.

- Analyses: Following the treatment period, plasma and liver samples were collected for a suite of analyses including:
 - Biochemical Analysis: Measurement of plasma levels of triglycerides, cholesterol, and liver transaminases (ALT, AST).
 - Histological Studies: Staining of liver sections (e.g., Hematoxylin-Eosin, Oil Red O) to assess lipid accumulation and tissue morphology.[2]

- Immunohistochemistry: Detection of proteins such as cleaved caspase-3 to evaluate apoptosis.[3]
- Molecular Biology: Western blot and/or qPCR to quantify the expression of key enzymes and proteins involved in lipid metabolism (e.g., FAS, HMGCR) and cannabinoid signaling (e.g., CB1 receptor).[1][2]

In Vitro Safety Assays

- hERG Inhibition Assay:
 - Principle: To assess the potential for QT prolongation, the inhibitory effect of **OLHHA** on the hERG potassium channel is measured.
 - Standard Protocol: The assay is typically performed using a whole-cell patch-clamp technique on a stable cell line expressing the hERG channel (e.g., HEK293 cells). Cells are exposed to increasing concentrations of **OLHHA**, and the current passing through the hERG channels is measured. The concentration that inhibits 50% of the current (IC₅₀) is then determined. Automated, higher-throughput fluorescence or flux-based assays are also commonly used for screening.
- Cytochrome P450 (CYP) Inhibition Assay:
 - Principle: To evaluate the potential for drug-drug interactions, the ability of **OLHHA** to inhibit the activity of major drug-metabolizing CYP isoforms is tested.
 - Standard Protocol: The assay uses human liver microsomes, which contain a mixture of CYP enzymes. A panel of isoform-specific probe substrates is incubated with the microsomes in the presence of various concentrations of **OLHHA**. The rate of formation of the specific metabolite for each isoform is measured using LC-MS/MS. A decrease in metabolite formation compared to a vehicle control indicates inhibition, from which an IC₅₀ value is calculated for each CYP isoform.[6]

Conclusion

Based on available preclinical data, N-[1-(3,4-dihydroxyphenyl)propan-2-yl]oleamide (**OLHHA**) possesses a promising safety and toxicity profile. Key findings demonstrate a low risk for

cardiotoxicity and a minimal potential for cytochrome P450-mediated drug-drug interactions. In animal models, **OLHHA** is well-tolerated and shows protective effects in the liver, reducing steatosis and markers of cellular damage. These findings support the continued investigation of **OLHHA** as a potential therapeutic agent for non-alcoholic fatty liver disease and other metabolic conditions.

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References

- 1. Obesity as a Condition Determined by Food Addiction: Should Brain Endocannabinoid System Alterations Be the Cause and Its Modulation the Solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Desaturase Involvement in Non-Alcoholic Fatty Liver Disease Rat Models: Oxidative Stress Versus Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine and Metabolic Impact of Oral Ingestion of a Carob-Pod-Derived Natural-Syrup-Containing D-Pinitol: Potential Use as a Novel Sweetener in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
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